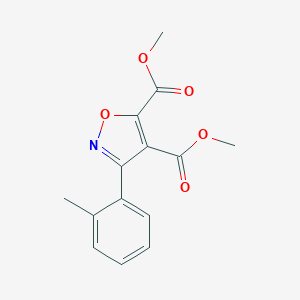
4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI), also known as 4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI), is a useful research compound. Its molecular formula is C14H13NO5 and its molecular weight is 275.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4,5-Isoxazoledicarboxylic acid, 3-(2-methylphenyl)-, dimethyl ester (CAS Number: 17669-30-6) is a compound belonging to the isoxazole family, characterized by its unique five-membered heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article delves into the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula: C₁₃H₁₃N₁O₅
- Molecular Weight: 263.2460 g/mol
- IUPAC Name: 4,5-Isoxazoledicarboxylic acid, 3-(2-methylphenyl)-, dimethyl ester
- InChIKey: RZUSIVILFUXVKH-KOLCDFICSA-N
The compound features two carboxyl groups and a dimethyl ester moiety, which are critical for its biological activity.
Synthesis
The synthesis of 4,5-Isoxazoledicarboxylic acid derivatives typically involves multistep organic reactions. One common method includes the reaction of isoxazole derivatives with various electrophiles under controlled conditions to yield the desired products. For instance, the preparation of dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate has been reported as a precursor in synthesizing various isoxazole derivatives .
Insecticidal Activity
Research indicates that compounds derived from isoxazole structures exhibit notable insecticidal properties. A study evaluated a library of isoxazole derivatives for their insecticidal activity against various pests. The results demonstrated that certain derivatives showed significant efficacy in pest control, suggesting potential applications in agriculture .
| Compound | Activity | Reference |
|---|---|---|
| Dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate | High insecticidal activity | |
| 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides | Effective against specific insect pests |
Antimicrobial Properties
Another area of interest is the antimicrobial activity of isoxazole derivatives. Compounds containing the isoxazole ring have been investigated for their ability to inhibit bacterial growth. A study highlighted that certain derivatives exhibited antimicrobial effects comparable to standard antibiotics .
Pharmacological Potential
The pharmacological profile of isoxazole compounds often includes anti-inflammatory and analgesic activities. The structural characteristics of these compounds allow for interactions with various biological targets. For instance, the presence of electron-withdrawing groups can enhance their interaction with enzymes involved in inflammatory pathways .
Case Studies
- Insecticidal Efficacy : A study involving a library of isoxazole derivatives found that specific substitutions on the isoxazole ring significantly affected insecticidal potency. Compounds with arylthiomethyl groups showed enhanced activity against pests like aphids and beetles .
- Antibacterial Activity : Another investigation assessed the antimicrobial properties of synthesized isoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds were effective at low concentrations, suggesting their potential as lead compounds for developing new antibiotics .
Propiedades
IUPAC Name |
dimethyl 3-(2-methylphenyl)-1,2-oxazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-8-6-4-5-7-9(8)11-10(13(16)18-2)12(20-15-11)14(17)19-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIDOUPLHIFQCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














